REACTION_CXSMILES
|
C([O:3][C:4](=[O:7])[CH2:5][SH:6])C.CC([O-])(C)C.[K+].Cl[CH:15]=[C:16]([CH2:22][CH:23]([CH3:25])[CH3:24])[C:17](=O)[CH:18]([CH3:20])[CH3:19]>C(O)C.C1COCC1.CCOCC>[CH2:22]([C:16]1[C:17]([CH:18]([CH3:20])[CH3:19])=[C:5]([C:4]([OH:3])=[O:7])[S:6][CH:15]=1)[CH:23]([CH3:25])[CH3:24] |f:1.2|
|
Name
|
|
Quantity
|
9.86 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CS)=O
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 40° C. for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
at reflux for further 20 h
|
Duration
|
20 h
|
Type
|
WAIT
|
Details
|
at 35° C. for 48 h
|
Duration
|
48 h
|
Type
|
WASH
|
Details
|
washed with 1N aq. NaOH (3×100 mL), 1 M aq. KHSO4 (100 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue is dissolved in ethanol (30 mL)
|
Type
|
ADDITION
|
Details
|
2 N aq. LiOH (30 mL) is added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 h
|
Duration
|
48 h
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts are dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The brown oil is diluted in acetonitrile (5 mL)
|
Type
|
CUSTOM
|
Details
|
to crystallize at 4° C
|
Type
|
CUSTOM
|
Details
|
The crystalline material is collected
|
Type
|
WASH
|
Details
|
washed with acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C=1C(=C(SC1)C(=O)O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98 mg | |
YIELD: CALCULATEDPERCENTYIELD | 1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |